Disodium 6,6'-Oxybis(2-naphthalenesulfonate)

Beschreibung

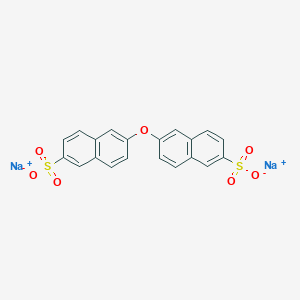

Disodium 6,6'-Oxybis(2-naphthalenesulfonate) (CAS 61551-82-4) is a sulfonated aromatic compound characterized by an ether bridge linking two naphthalene rings at the 6-positions, each bearing a sulfonate group at the 2-position. It is primarily recognized as a mutagenic impurity in the synthetic food dye Sunset Yellow FCF (Food Yellow No. 5) and is regulated to ≤1.0% in food colorants under international standards . Beyond its role as a byproduct, it functions as a surfactant, emulsifier, and dispersant in polymer, pharmaceutical, and agrochemical synthesis . Its unique structure and reactivity have also spurred interest in biochemical research, particularly in protein structural studies and drug mechanism elucidation .

Eigenschaften

IUPAC Name |

disodium;6-(6-sulfonatonaphthalen-2-yl)oxynaphthalene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O7S2.2Na/c21-28(22,23)19-7-3-13-9-17(5-1-15(13)11-19)27-18-6-2-16-12-20(29(24,25)26)8-4-14(16)10-18;;/h1-12H,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGQGMKNWOSSAG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1OC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Na2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210540 | |

| Record name | Disodium 6,6'-oxybis(2-naphthalenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61551-82-4 | |

| Record name | Disodium 6,6'-oxybis(2-naphthalenesulfonate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061551824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 6,6'-oxybis(2-naphthalenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DISODIUM 6,6'-OXYBIS(2-NAPHTHALENESULFONATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJE17P98D0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Sulfonation and Oxidative Coupling

The primary synthesis involves sulfonation of naphthalene derivatives followed by oxidative coupling. 2-Naphthalenesulfonic acid undergoes sulfonation at the 6-position using concentrated sulfuric acid under controlled temperatures (80–100°C). The intermediate 6-sulfo-2-naphthalenesulfonic acid is then subjected to oxidative coupling with oxygen or peroxydisulfates in alkaline media to form the 6,6'-oxybis linkage.

Reaction equation:

Key parameters:

Byproduct Isolation from Dye Manufacturing

Disodium 6,6'-oxybis(2-naphthalenesulfonate) is isolated as a byproduct during the synthesis of Allura Red AC (Food Red 17). The parent dye synthesis involves diazotization of 4-amino-5-methoxy-2-methylbenzenesulfonic acid and coupling with 6-hydroxy-2-naphthalenesulfonic acid. Residual unreacted 6-hydroxy-2-naphthalenesulfonic acid undergoes dimerization under alkaline conditions, forming the target compound.

Purification steps:

-

Acid precipitation: Adjust pH to 2–4 to precipitate impurities.

-

Crystallization: Cool the filtrate to 15–30°C for selective crystallization.

-

Centrifugation: Separate crystals using a basket centrifuge (1,200–1,500 rpm).

Industrial-Scale Optimization

Raw Material Ratios

Optimal yields (78–85%) are achieved with a 2:1 molar ratio of 2-naphthalenesulfonic acid to sodium hydroxide. Excess sulfonic acid reduces dimerization efficiency due to steric hindrance.

Table 1: Effect of Reactant Ratios on Yield

| Molar Ratio (Acid:NaOH) | Temperature (°C) | Yield (%) |

|---|---|---|

| 1.5:1 | 70 | 62 |

| 2:1 | 80 | 85 |

| 2.5:1 | 90 | 71 |

Solvent Systems

Aqueous ethanol (40–50% v/v) enhances solubility of intermediates while minimizing side reactions. Methanol increases crystallization efficiency but risks sodium sulfate co-precipitation.

Analytical Characterization

HPLC Purity Assessment

Reverse-phase HPLC (C18 column, 0.05 M ammonium acetate/methanol gradient) resolves disodium 6,6'-oxybis(2-naphthalenesulfonate) from mono-sulfonated byproducts. Retention time: 12.3 min at 235 nm.

Table 2: HPLC Parameters for Quality Control

| Parameter | Specification |

|---|---|

| Column | C18, 250 × 4.6 mm, 5 µm |

| Flow rate | 1.0 mL/min |

| Detection | UV 235 nm |

| Injection volume | 20 µL |

Challenges and Mitigation Strategies

Sulfur Trioxide Byproducts

Over-sulfonation generates trisulfonated isomers, reducing product purity. Strategies include:

Sodium Sulfate Contamination

Residual sodium sulfate (from neutralization) is removed via:

-

Recrystallization: Dissolve crude product in hot water (90°C) and cool to 25°C.

-

Ion-exchange chromatography: Use Dowex 50WX4 resin to replace Na⁺ with H⁺, followed by re-neutralization.

Recent Advances (2023–2025)

Analyse Chemischer Reaktionen

Disodium 6,6’-Oxybis(2-naphthalenesulfonate) undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized under strong oxidizing conditions.

Reduction: It can be reduced to its corresponding naphthalenesulfonic acid derivatives.

Substitution: The sulfonate groups can participate in substitution reactions with nucleophiles.

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

Disodium 6,6'-Oxybis(2-naphthalenesulfonate) serves as an organic buffer in biological and biochemical experiments. It is particularly useful in stabilizing the pH of solutions during enzymatic reactions and protein analyses. Its ability to interact with proteins makes it valuable for studying protein structures and function.

Case Study: Protein Structure Analysis

In a study conducted by Yamada et al., the compound was utilized to elucidate protein structures through fluorescence spectroscopy. The results indicated that it can effectively stabilize proteins during structural analysis, enhancing the reliability of data obtained from such studies .

Pharmaceutical Applications

This compound is recognized for its role as an impurity in the food dye Yellow No. 5 (Sunset Yellow FCF), where it exhibits mutagenic properties. Its presence raises concerns regarding food safety, prompting research into its effects on human health.

Case Study: Mutagenicity Assessment

Research has demonstrated that Disodium 6,6'-Oxybis(2-naphthalenesulfonate) can induce mutations in bacterial assays, highlighting the need for careful monitoring of its levels in food products . This has led to regulatory scrutiny and calls for safer alternatives in food coloring.

Polymer Chemistry

In polymer chemistry, Disodium 6,6'-Oxybis(2-naphthalenesulfonate) acts as a surfactant and emulsifier. It aids in the synthesis of various polymers by improving dispersion and stability during polymerization processes.

Application Example: Synthesis of Polymers

The compound has been employed in the production of sulfonated polymers, which are used in applications ranging from water purification to ion exchange membranes. Its surfactant properties enhance the quality and performance of these materials .

Agrochemical Applications

The compound's surfactant properties extend to agrochemicals, where it is used to improve the efficacy of pesticides and herbicides by enhancing their spreadability and absorption on plant surfaces.

Research Insight

Studies indicate that formulations containing Disodium 6,6'-Oxybis(2-naphthalenesulfonate) can lead to improved agricultural outcomes by ensuring more uniform application of agrochemicals .

Wirkmechanismus

The mechanism of action of Disodium 6,6’-Oxybis(2-naphthalenesulfonate) involves its interaction with biological molecules, potentially leading to mutagenic effects . The compound’s sulfonate groups can interact with nucleophilic sites in DNA, leading to mutations. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular Formula : C₂₀H₁₂O₇S₂·2Na

- Molecular Weight : 474.41 g/mol

- Purity : >95% (HPLC)

- Regulatory Limit : ≤1.0% in food dyes

- Mutagenicity : Documented strong mutagenic effects in Sunset Yellow FCF .

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural and regulatory differences between Disodium 6,6'-Oxybis(2-naphthalenesulfonate) and related compounds:

Analytical and Regulatory Distinctions

- Detection Methods: Disodium 6,6'-Oxybis(2-naphthalenesulfonate) and related impurities are quantified via reversed-phase HPLC using C18 columns, ammonium acetate/methanol eluents, and UV detection at 235–254 nm . This method ensures precise monitoring of compliance with regulatory thresholds.

- Toxicological Profiles: Disodium 6,6'-Oxybis(2-naphthalenesulfonate) exhibits marked mutagenicity, necessitating strict limits in food additives . Schaeffer’s salt and 4-Amino-5-methoxy-2-methylbenzenesulfonic acid have lower toxicity but are controlled due to their roles as unreacted intermediates .

Biologische Aktivität

Disodium 6,6'-Oxybis(2-naphthalenesulfonate) (DONS), also known as disodium 6,6'-oxydi(2-naphthalenesulfonate), is a chemical compound with significant biological activity and applications in various fields, including biochemistry and pharmacology. This article explores its molecular characteristics, biological effects, and relevant research findings.

- Chemical Name : Disodium 6,6'-Oxybis(2-naphthalenesulfonate)

- CAS Number : 61551-82-4

- Molecular Formula : C20H12O7S2·2Na

- Molecular Weight : 474.41 g/mol

- Structural Features : DONS contains two naphthalene rings linked by an ether bond and sulfonate groups that enhance its solubility in water.

DONS exhibits several biological activities primarily due to its ability to interact with proteins and other macromolecules. Key mechanisms include:

- Modulation of Protein Phase Separation : Research has shown that compounds similar to DONS can modulate liquid-liquid phase separation (LLPS) of proteins. For instance, studies on bis-ANS (a related compound) indicate that it can promote or disrupt LLPS depending on concentration, affecting protein aggregation and functionality . This property is particularly relevant in understanding diseases associated with protein misfolding.

- Surfactant Properties : DONS acts as a surfactant, which allows it to stabilize emulsions and disperse particles in solutions. This characteristic is beneficial in various biochemical applications, including drug formulation and delivery systems .

Mutagenicity

Notably, DONS has been identified as an impurity in commercial food dyes such as Yellow No. 5 (Sunset Yellow FCF), where it exhibits potent mutagenic effects . This raises concerns about its safety in food applications and highlights the need for further toxicological assessments.

Case Studies and Research Findings

- Protein Interaction Studies : In a study examining the interaction of DONS with proteins, it was found that the compound could influence the aggregation state of certain proteins involved in neurodegenerative diseases. The modulation of protein interactions by DONS suggests potential therapeutic avenues for conditions characterized by protein aggregation .

- Toxicological Assessments : A comprehensive evaluation of the safety profile of DONS revealed that while it serves various industrial applications, its mutagenic potential necessitates careful consideration in product formulations intended for human consumption .

- Application in Food Chemistry : DONS is utilized in food chemistry for its emulsifying properties. Its role as a dispersant enhances the stability of food products containing oils and fats, contributing to improved texture and shelf life .

Summary Table of Biological Activities

Q & A

Q. What analytical methods are recommended for quantifying Disodium 6,6'-Oxybis(2-naphthalenesulfonate) in food colorants?

Methodological Answer: Reversed-phase HPLC is the primary method for quantification. Key parameters include:

- Column: C18 (250 mm × 4.6 mm, 5 µm particle size).

- Eluents: 0.05 M ammonium acetate (Eluent A) and methanol (Eluent B).

- Detection: UV-Vis/PDA at 235 nm and 254 nm.

- Flow rate: 1 mL/min.

- Sample preparation: Dissolve 150 mg of sample in 100 mL of 0.05 M ammonium acetate. Standards for calibration include disodium 6,6'-oxybis(2-naphthalenesulfonate) (e.g., Santa Cruz Biotechnology, Cat. No. 210553). This method ensures separation from co-occurring impurities like sodium 6-hydroxy-2-naphthalenesulfonate .

| Parameter | Specification |

|---|---|

| Column Type | C18 |

| Detection Wavelength | 235 nm, 254 nm |

| Injection Volume | 20 µL |

| Retention Time | Method-specific (gradient elution) |

Q. What regulatory limits govern Disodium 6,6'-Oxybis(2-naphthalenesulfonate) in food additives?

Methodological Answer: Regulatory frameworks (e.g., U.S. FDA, FAO/WHO) cap this compound at ≤1.0% in food colorants like FD&C Yellow No. 5 and FD&C Red No. 40. Analytical protocols require cross-validation with ICP-MS for heavy metals (e.g., Pb ≤10 ppm, As ≤3 ppm) and HPLC for organic impurities .

| Regulatory Body | Maximum Allowable Limit | Co-Occurring Impurities (Examples) |

|---|---|---|

| U.S. FDA | ≤1.0% | 4-Amino-5-methoxy-o-toluenesulfonic acid |

| FAO/WHO (JECFA) | ≤1.0% | Sodium 6-hydroxy-2-naphthalenesulfonate |

Q. Which impurities typically co-occur with Disodium 6,6'-Oxybis(2-naphthalenesulfonate) in synthetic dyes?

Methodological Answer: Common co-impurities include:

- Sodium 6-hydroxy-2-naphthalenesulfonate (≤0.3%).

- 4-Amino-5-methoxy-o-toluenesulfonic acid (≤0.2%).

- 4,4'-(1-Triazene-1,3-diyl)bis[benzenesulfonic acid] (≤0.1%). Separation requires multi-step chromatographic profiling (e.g., HPLC with gradient elution) and spectroscopic validation .

Advanced Research Questions

Q. How does Disodium 6,6'-Oxybis(2-naphthalenesulfonate) influence the mutagenic potential of food dyes?

Methodological Answer: Studies indicate this compound enhances mutagenicity in Ames tests (Salmonella typhimurium strains TA98 and TA100). Researchers should:

Q. What synthetic pathways lead to the formation of Disodium 6,6'-Oxybis(2-naphthalenesulfonate) as a byproduct?

Methodological Answer: It forms during sulfonation and diazotization steps in azo dye synthesis. Mitigation strategies include:

Q. How is Disodium 6,6'-Oxybis(2-naphthalenesulfonate) utilized in protein structure studies?

Methodological Answer: As a surfactant, it stabilizes membrane proteins during X-ray crystallography. Key protocols:

- Solubilization: Use 0.1–1.0% (w/v) in lysis buffers for membrane protein extraction.

- Crystallization screens: Include it in sparse-matrix screens (e.g., PEG/Ion HT-96) to improve crystal quality.

- Mechanistic studies: Employ surface plasmon resonance (SPR) to analyze its impact on protein-ligand binding kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.